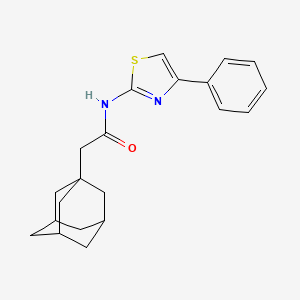
2,3-diphenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-6-quinoxalinecarboxamide
Übersicht
Beschreibung
2,3-diphenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-6-quinoxalinecarboxamide, also known as YM-155, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. YM-155 was first identified in a high-throughput screening assay for compounds that can selectively inhibit the growth of cancer cells. Since then, numerous studies have been conducted to investigate the synthesis, mechanism of action, and potential applications of YM-155 in cancer therapy.
Wirkmechanismus
2,3-diphenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-6-quinoxalinecarboxamide exerts its anticancer effects by inhibiting the expression of survivin, a protein that is essential for the survival of cancer cells. Survivin is overexpressed in many types of cancer and is associated with resistance to apoptosis. 2,3-diphenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-6-quinoxalinecarboxamide binds to the promoter region of the survivin gene and inhibits its transcription, leading to a decrease in survivin protein expression and subsequent induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
2,3-diphenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-6-quinoxalinecarboxamide has been shown to have several biochemical and physiological effects in cancer cells. In addition to inhibiting survivin expression, 2,3-diphenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-6-quinoxalinecarboxamide can also induce the expression of pro-apoptotic proteins, such as Bax and Bak, and inhibit the expression of anti-apoptotic proteins, such as Bcl-2 and XIAP. 2,3-diphenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-6-quinoxalinecarboxamide can also sensitize cancer cells to other chemotherapeutic agents, such as cisplatin and docetaxel.
Vorteile Und Einschränkungen Für Laborexperimente
2,3-diphenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-6-quinoxalinecarboxamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a well-characterized mechanism of action and has been extensively studied in preclinical models. However, 2,3-diphenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-6-quinoxalinecarboxamide also has some limitations. It has a relatively low yield and purity, and its mechanism of action is not fully understood. In addition, 2,3-diphenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-6-quinoxalinecarboxamide has not yet been tested in clinical trials, and its efficacy and safety in humans are not known.
Zukünftige Richtungen
There are several future directions for research on 2,3-diphenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-6-quinoxalinecarboxamide. One direction is to investigate the efficacy and safety of 2,3-diphenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-6-quinoxalinecarboxamide in clinical trials. Another direction is to explore the potential use of 2,3-diphenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-6-quinoxalinecarboxamide in combination with other chemotherapeutic agents, such as cisplatin and docetaxel. Additionally, further studies are needed to fully understand the mechanism of action of 2,3-diphenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-6-quinoxalinecarboxamide and to identify potential biomarkers that can predict the response to 2,3-diphenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-6-quinoxalinecarboxamide treatment. Finally, the development of more efficient and scalable synthesis methods for 2,3-diphenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-6-quinoxalinecarboxamide could facilitate its widespread use in cancer research and therapy.
Wissenschaftliche Forschungsanwendungen
2,3-diphenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-6-quinoxalinecarboxamide has been extensively studied for its potential use in cancer therapy. Preclinical studies have shown that 2,3-diphenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-6-quinoxalinecarboxamide can selectively inhibit the growth of cancer cells, induce apoptosis, and sensitize cancer cells to other chemotherapeutic agents. In addition, 2,3-diphenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-6-quinoxalinecarboxamide has been shown to inhibit the expression of survivin, a protein that is overexpressed in many types of cancer and is associated with resistance to apoptosis.
Eigenschaften
IUPAC Name |
2,3-diphenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)quinoxaline-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N4O/c1-29(2)18-23(19-30(3,4)34-29)31-28(35)22-15-16-24-25(17-22)33-27(21-13-9-6-10-14-21)26(32-24)20-11-7-5-8-12-20/h5-17,23,34H,18-19H2,1-4H3,(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGWPPJGXIMWPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-diphenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)quinoxaline-6-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-ethyl-4-[(methyl{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amino)methyl]-2-pyrrolidinone](/img/structure/B4137922.png)
![N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]cyclopentanamine hydrochloride](/img/structure/B4137939.png)
![N-ethyl-N-{1-[3-(2-methyl-1H-indol-1-yl)propanoyl]pyrrolidin-3-yl}acetamide](/img/structure/B4137945.png)
![N-{4-[(1-adamantylacetyl)amino]phenyl}-3-chlorobenzamide](/img/structure/B4137950.png)
![N-cyclopentyl-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4137958.png)
![4-bromo-N-(3',5'-dioxo-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-en-4'-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4137964.png)
![N-(3-chlorophenyl)-3-nitro-4-[(2-phenylethyl)amino]benzamide](/img/structure/B4137977.png)


![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2-(4-nitrophenoxy)acetamide](/img/structure/B4137992.png)

![3,6-dichloro-N-[4-(1-piperidinyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4138000.png)
![{[4-(1-naphthyl)-5-piperidin-4-yl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B4138013.png)